molecular formula C8H10N2O B6345996 3,5-Dicyclopropyl-1,2,4-oxadiazole CAS No. 1165931-69-0

3,5-Dicyclopropyl-1,2,4-oxadiazole

Cat. No.: B6345996
CAS No.: 1165931-69-0
M. Wt: 150.18 g/mol
InChI Key: PRHHUJRZUJUAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dicyclopropyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dicyclopropyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods

Industrial production of this compound may involve high-throughput parallel synthesis techniques. These methods optimize the reaction conditions to produce the compound in high yields and purity. One-pot synthesis methods are also employed to streamline the production process and reduce the overall synthesis time .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These derivatives can exhibit unique chemical and physical properties .

Scientific Research Applications

3,5-Dicyclopropyl-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dicyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific application and the structure of the oxadiazole derivative .

Comparison with Similar Compounds

3,5-Dicyclopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3,5-dicyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-5(1)7-9-8(11-10-7)6-3-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHUJRZUJUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.